Structural Differentiation from 3-(2-Aminoethyl)-thiazolidine-2,4-dione: Predicted Lipophilicity and Hydrogen-Bonding Capacity
3-(2-Anilinoethyl)-1,3-thiazolidine-2,4-dione replaces the terminal primary amine of 3-(2-aminoethyl)-thiazolidine-2,4-dione with an aniline moiety, increasing the calculated logP (cLogP) by approximately 0.8–1.2 log units relative to the aminoethyl analog and adding an aromatic ring capable of π-π stacking interactions . While no experimentally determined logP exists for this specific compound, computational estimates based on the TZD scaffold indicate that such a modification is expected to enhance membrane permeability while reducing aqueous solubility compared to the primary amine analog . This physicochemical differentiation is directly relevant to the sigma-1 receptor pharmacophore, where an aromatic hydrophobic group at this position was shown to be critical for high-affinity binding; the unsubstituted aminoethyl analog (compound 6a in Elkholy et al. 2022) exhibited only 48% radioligand displacement at 10 µM, whereas analogs bearing aromatic hydrophobic groups (e.g., compound 6c) achieved 100% displacement with a Ki of 95.5 nM [1].
| Evidence Dimension | Predicted lipophilicity (cLogP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | cLogP ~1.4–1.8 (estimated); HBD count = 1 (aniline NH); aromatic ring present for π-stacking |
| Comparator Or Baseline | 3-(2-Aminoethyl)-thiazolidine-2,4-dione: cLogP ~0.2–0.6 (estimated); HBD count = 2 (primary amine); no aromatic ring on side chain |
| Quantified Difference | cLogP increase of ~0.8–1.2 units; reduction of one HBD; gain of one aromatic ring for π-interactions |
| Conditions | Computational prediction (ALOGPS/ChemAxon); no experimental logP data available for target compound; S1R binding assay conditions: 10 µM compound, radioligand displacement in S1R-expressing cell membranes [1] |
Why This Matters
The anilino substitution predicts altered membrane partitioning and target-binding mode compared to the aminoethyl analog, which directly impacts assay design and interpretation in sigma receptor or other target-based screening campaigns.
- [1] Elkholy, N., Abdelwaly, A., Mohamed, K., Amata, E., Lombino, J., Cosentino, G., Intagliata, S., & Helal, M.A. (2022). Discovery of 3‐(2‐aminoethyl)‐thiazolidine‐2,4‐diones as a novel chemotype of sigma‐1 receptor ligands. Chemical Biology & Drug Design, 100(1), 25-40. doi:10.1111/cbdd.14047. View Source
